molecular formula C10H11BrO B2367149 1-Bromo-3-(2-methyl-allyloxy)-benzene CAS No. 192870-97-6

1-Bromo-3-(2-methyl-allyloxy)-benzene

Cat. No.: B2367149
CAS No.: 192870-97-6
M. Wt: 227.101
InChI Key: RCVAQVYQEROXRO-UHFFFAOYSA-N
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Description

“1-Bromo-3-(2-methyl-allyloxy)-benzene” is a complex organic compound. The closest related compounds I found are 3-Bromo-2-methylpropene and 3,3-Dimethylallyl bromide . These compounds are used in various chemical syntheses .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, related compounds like 3,3-Dimethylallyl bromide have been used in the synthesis of 1- and 2-allylic-3-methylindoles .


Chemical Reactions Analysis

A study on a related compound, 3,3-Dimethylallyl bromide, reported a selective cobalt-catalyzed deoxygenative 1,1,3-triborylation reaction of allylic ethers with pinacolborane to prepare 1,1,3-triborylalkane compounds .

Scientific Research Applications

1. Synthesis and Reactivity

1-Bromo-3-(2-methyl-allyloxy)-benzene has been utilized in various synthesis and reactivity studies. For instance, it has been used in photostimulated reactions for the synthesis of 3-methyl-2,3-dihydro-benzofuran, showcasing its potential in producing cyclized reduced products in high yields (Vaillard et al., 2004). Additionally, its derivatives have been synthesized using a phase-transfer catalyst combined with ultrasonication, indicating its role in enhancing reaction rates and yields (Selvaraj & Rajendran, 2013).

2. Advanced Organic Synthesis

This compound is involved in the advanced synthesis of organic compounds. A noteworthy application is its use in the two-step synthesis of 1-substituted 3-alkoxy-1H-isoindoles, highlighting its versatility in organic synthesis (Kuroda & Kobayashi, 2015). This compound has also been part of the total synthesis of biologically active natural products, further demonstrating its utility in complex organic syntheses (Akbaba et al., 2010).

3. Material Science and Chemistry

In material science and chemistry, this compound has shown significant applications. For example, it has been used in the synthesis of ethynylferrocene compounds, contributing to the development of materials with specific electrochemical properties (Fink et al., 1997). Additionally, its derivatives have been explored in the preparation and characterization of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, an area of study relevant to material chemistry (Bi, 2014).

4. Molecular Structure and Dynamics Studies

The molecular structure and dynamics of this compound and its derivatives have been a subject of interest in several studies. For instance, its derivatives have been analyzed in terms of C–H···Br and C–Br···π interactions, providing insights into the structural aspects of bromo- and bromomethyl-substituted benzenes (Jones et al., 2012). These studies are crucial for understanding the behavior of such molecules under different conditions.

Future Directions

Polyborylated organic compounds, like the ones produced from the cobalt-catalyzed deoxygenative 1,1,3-triborylation reaction of allylic ethers, have been emerging as versatile building blocks in chemical synthesis . This suggests potential future directions in the study and application of similar compounds.

Properties

IUPAC Name

1-bromo-3-(2-methylprop-2-enoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVAQVYQEROXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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